molecular formula C18H16BrN5O3 B269708 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

Cat. No. B269708
M. Wt: 430.3 g/mol
InChI Key: DUUFYPAVSPYXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed to work by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and modulate various signaling pathways in cells. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide in lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide. One potential direction is to further investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other signaling pathways in cells, in order to better understand its mechanism of action. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-nitro-5-methyl-1H-pyrazole with N-(4-(pyridin-4-ylmethyl)phenyl)acetamide in the presence of a catalyst. The resulting compound can then be purified using various techniques, such as chromatography.

Scientific Research Applications

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been widely used in scientific research due to its ability to modulate various biological processes. This compound has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C18H16BrN5O3/c1-12-17(19)18(24(26)27)22-23(12)11-16(25)21-15-4-2-13(3-5-15)10-14-6-8-20-9-7-14/h2-9H,10-11H2,1H3,(H,21,25)

InChI Key

DUUFYPAVSPYXSB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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